2-[(5-{[(4-fluorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone
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Overview
Description
2-({5-[(4-FLUOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)-1-ETHANONE is a complex organic compound that features a triazole ring, a fluorinated aniline moiety, and a phenyl group
Preparation Methods
The synthesis of 2-({5-[(4-FLUOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)-1-ETHANONE typically involves multiple steps. One common method includes the S-alkylation of a triazole-3-thiol intermediate with a bromo-phenylethanone derivative under alkaline conditions . This is followed by the reduction of the corresponding ketone to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl and triazole moieties can be oxidized under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({5-[(4-FLUOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and possibly cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, while the fluorinated aniline moiety can enhance binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and fluorinated aniline compounds. For example:
- 5-[2-(4-fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile
- N-(4-ethylphenyl)-2-{[5-[(4-fluoroanilino)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Compared to these compounds, 2-({5-[(4-FLUOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H21FN4OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[5-[(4-fluoroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C24H21FN4OS/c1-17-7-9-18(10-8-17)22(30)16-31-24-28-27-23(29(24)21-5-3-2-4-6-21)15-26-20-13-11-19(25)12-14-20/h2-14,26H,15-16H2,1H3 |
InChI Key |
TZDGKCJCQTUKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)F |
Origin of Product |
United States |
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